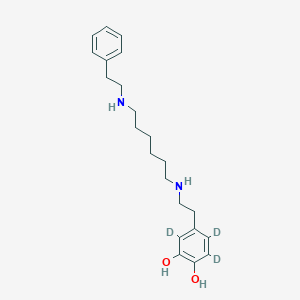

Dopexamine-d3Hydrochloride

Description

Dopexamine-d3 Hydrochloride is a deuterated analog of dopexamine hydrochloride, a synthetic catecholamine derivative. The parent compound, dopexamine hydrochloride, is a dopamine receptor agonist with activity at β2-adrenoceptors and DA1 receptors, lacking direct α-adrenergic effects . It is clinically employed to enhance perioperative oxygen delivery in surgical patients, particularly in critical care settings, by increasing cardiac output and renal perfusion without significantly elevating myocardial oxygen demand .

Key properties of dopexamine hydrochloride (non-deuterated) include:

Properties

CAS No. |

775542-05-7 |

|---|---|

Molecular Formula |

C22H32N2O2 |

Molecular Weight |

359.5 g/mol |

IUPAC Name |

3,4,6-trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C22H32N2O2/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2/i10D,11D,18D |

InChI Key |

RYBJORHCUPVNMB-CHYKZQLPSA-N |

SMILES |

C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCNCCCCCCNCCC2=CC=CC=C2)[2H])O)O)[2H] |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O |

Synonyms |

4-[2-[[6-[(2-Phenylethyl)amino]hexyl]amino]ethyl]-1,2-benzenediol Dihydrochloride-d3; Dopacard-d3; Dopexamine Dihydrochloride-d3; FPL 60278AR-d3; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dopexamine-d3Hydrochloride involves multiple steps, including the introduction of deuterium atoms and the formation of the benzene-1,2-diol structure. The synthetic route typically starts with the preparation of the deuterated benzene ring, followed by the attachment of the aminoethyl and hexylamino groups. The reaction conditions often involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also include the use of advanced techniques such as chromatography and spectroscopy for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

Dopexamine-d3Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as quinones, reduced amines or alcohols, and various substituted benzene derivatives. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

Dopexamine-d3Hydrochloride has several scientific research applications, including:

Chemistry: Used as a deuterated compound in studies of reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

Industry: Utilized in the production of deuterated materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Dopexamine-d3Hydrochloride involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can alter the compound’s binding affinity and reaction kinetics, leading to unique biological and chemical effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Receptor Activity and Selectivity

Clinical Efficacy and Oxygen Dynamics

Pharmacokinetic and Analytical Considerations

- Dopexamine-d3 HCl : Likely used as an internal standard in high-performance liquid chromatography (HPLC) for quantifying dopexamine in biological matrices, similar to deuterated standards like ecgonine methylester-D3·HCl .

- Dopamine HCl : Requires stringent quality control per pharmacopeial standards (e.g., USP 31) for purity (>98%) and solubility .

- Dobutamine/Epinephrine : Widely monitored via HPLC with electrochemical detection, as seen in methodologies for related compounds .

Research Findings and Clinical Implications

Advantages of Dopexamine Hydrochloride

- Balanced Hemodynamics : In a study of vascular surgery patients, dopexamine increased oxygen delivery by 47% preoperatively without raising oxygen consumption or rate-pressure product .

- Renal Protection : DA1 receptor activation promotes renal vasodilation, reducing acute kidney injury risk in critically ill patients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.